molecular formula C24H28F3N3O2S B13433502 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate CAS No. 2021-89-8

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate

Cat. No.: B13433502
CAS No.: 2021-89-8
M. Wt: 479.6 g/mol
InChI Key: VZXRBTTXAUZWBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate (molecular formula: C24H28F3N3O2S; molecular weight: 479.56 g/mol) is a phenothiazine derivative with a piperazine-ethanol side chain esterified with acetic acid . It is structurally related to fluphenazine, a potent antipsychotic agent, where the hydroxyl group of the ethanol moiety is acetylated to form the acetate ester . This esterification enhances lipophilicity, influencing pharmacokinetic properties such as absorption and duration of action .

Pharmacological Role As a phenothiazine, it acts as a dopamine D2 receptor antagonist, with additional affinity for serotonin (5-HT2) and histamine (H1) receptors . The trifluoromethyl group at position 2 of the phenothiazine ring increases receptor binding potency compared to non-fluorinated analogs like chlorpromazine . The acetate ester serves as a prodrug, requiring hydrolysis in vivo to release the active metabolite, fluphenazine .

Properties

CAS No.

2021-89-8

Molecular Formula

C24H28F3N3O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl acetate

InChI

InChI=1S/C24H28F3N3O2S/c1-18(31)32-16-15-29-13-11-28(12-14-29)9-4-10-30-20-5-2-3-6-22(20)33-23-8-7-19(17-21(23)30)24(25,26)27/h2-3,5-8,17H,4,9-16H2,1H3

InChI Key

VZXRBTTXAUZWBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Phenothiazine Core with Trifluoromethyl Substitution

  • The starting material is typically 2-(trifluoromethyl)phenothiazine , which is synthesized by introducing a trifluoromethyl group onto the phenothiazine nucleus. This can be achieved via electrophilic aromatic substitution or by using trifluoromethylating reagents on phenothiazine precursors.
  • The phenothiazine nucleus provides the core pharmacophore essential for antipsychotic activity.

Alkylation of the Phenothiazine Nitrogen at Position 10

  • The 10-position nitrogen of the phenothiazine is alkylated with a suitable 3-chloropropyl derivative to introduce the propyl linker.
  • This step is typically carried out by nucleophilic substitution, where the nitrogen attacks the alkyl halide under basic conditions, forming the 10-(3-chloropropyl)phenothiazine intermediate.

Coupling with 1-Piperazineethanol and Subsequent Acetylation

  • The intermediate is then reacted with 1-piperazineethanol , where the piperazine nitrogen displaces the halide, linking the phenothiazine moiety to the piperazine ring via a propyl chain.
  • The hydroxyl group of the piperazineethanol is subsequently acetylated to form the acetate ester, yielding the final compound.
  • Acetylation is typically performed using acetic anhydride or acetyl chloride under controlled conditions.

Detailed Synthetic Route

Step Reagents and Conditions Description
1 Phenothiazine + trifluoromethylating agent Introduction of trifluoromethyl group onto phenothiazine ring
2 10-Nitrogen alkylation with 3-chloropropyl chloride Nucleophilic substitution to form 10-(3-chloropropyl)phenothiazine intermediate
3 Reaction with 1-piperazineethanol Piperazine nitrogen displaces chloride, forming 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-1-piperazineethanol
4 Acetylation with acetic anhydride or acetyl chloride Conversion of hydroxyl group to acetate ester, yielding 1-piperazineethanol acetate derivative

Analytical Data and Quality Control

Parameter Typical Result Methodology
Purity ≥ 98% HPLC, NMR
Melting Point 235-237 °C (for dihydrochloride salt) Differential Scanning Calorimetry
Molecular Weight 479.6 g/mol Mass Spectrometry
Structural Confirmation NMR, IR, MS, Elemental Analysis Standard analytical techniques

Chemical Reactions Analysis

Types of Reactions: O-Acetylfluphenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Acetylfluphenazine has diverse applications in scientific research:

Mechanism of Action

O-Acetylfluphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives share a tricyclic phenothiazine core but differ in side-chain substitutions and ester modifications, which critically affect their pharmacokinetics and therapeutic profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Phenothiazines

Compound Name Substituent on Phenothiazine Ring Side Chain Modification Molecular Weight (g/mol) Key Pharmacological Notes References
Fluphenazine Acetate 2-CF3 Piperazine-ethanol acetate ester 479.56 Prodrug; moderate duration of action
Fluphenazine Hydrochloride 2-CF3 Piperazine-ethanol hydrochloride 510.42 (dihydrochloride) Rapid-acting; used for acute psychosis
Fluphenazine Decanoate 2-CF3 Piperazine-ethanol decanoate ester 591.76 Long-acting (2–4 weeks); depot formulation
Perphenazine 2-Cl Piperazine-ethanol 403.97 Higher 5-HT2 affinity; fewer EPS
Prochlorperazine 2-Cl Piperazine-methyl group 373.91 Anti-emetic; weaker antipsychotic efficacy
Thiopropazate 2-Cl Piperazine-ethanol acetate ester 446.00 Ester prodrug; shorter half-life than fluphenazine

Key Findings

Potency and Receptor Affinity: The trifluoromethyl group in fluphenazine derivatives confers higher dopamine D2 receptor affinity compared to chlorinated analogs (e.g., perphenazine, prochlorperazine). This results in greater antipsychotic potency but also a higher risk of extrapyramidal symptoms (EPS) . Perphenazine’s chlorine substituent and unmodified ethanol side chain enhance serotonin 5-HT2 receptor binding, reducing EPS incidence compared to fluphenazine .

Ester Modifications and Duration of Action: Fluphenazine acetate has an intermediate half-life (12–24 hours) due to gradual hydrolysis of the acetyl group. In contrast, fluphenazine decanoate (C10 ester) provides sustained release over weeks, making it suitable for non-adherent patients . Thiopropazate, a chlorinated analog with an acetate ester, exhibits a shorter duration than fluphenazine acetate due to faster metabolic clearance .

Clinical Applications: Fluphenazine esters (acetate, decanoate) are used in schizophrenia and bipolar disorder, with the decanoate form preferred for maintenance therapy . Perphenazine and prochlorperazine are favored for acute agitation and nausea, respectively, due to their receptor selectivity .

Biological Activity

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate is a compound that belongs to the class of phenothiazines, which are primarily known for their antipsychotic properties. This article explores its biological activity, focusing on pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H28F3N3O2S
  • Molar Mass : 479.56 g/mol
  • Density : 1.252 g/cm³ (predicted)
  • Boiling Point : 580.9°C (predicted)
  • pKa : 7.35 (predicted)

These properties suggest that the compound possesses a significant degree of stability and solubility in biological systems, which is critical for its therapeutic efficacy.

This compound acts primarily as a dopamine receptor antagonist , particularly at D1 and D2 receptors in the mesolimbic pathway of the brain. This action is crucial for its antipsychotic effects, as it helps to mitigate symptoms associated with schizophrenia and other psychotic disorders by reducing dopaminergic activity .

Pharmacodynamics

The pharmacodynamic profile indicates that this compound not only blocks dopamine receptors but also interacts with various serotonin receptors (5-HT receptors), suggesting a multi-faceted approach to managing psychotic symptoms. The modulation of these receptors may contribute to its efficacy in treating mood disorders alongside psychosis .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cell lines. For instance:

Cell LineIC50 (µM)Reference
Human Neuroblastoma12.5
Rat Cortical Neurons15.0
Human Breast Cancer10.0

These results indicate that the compound has potential applications beyond psychiatric disorders, including anti-cancer properties.

In Vivo Studies

In animal models, the administration of this compound has shown promising results in reducing hyperactivity and improving cognitive function in subjects with induced psychotic symptoms. A notable study involved administering varying doses to rats, leading to significant reductions in stereotypical behaviors associated with dopaminergic overactivity .

Case Studies

  • Schizophrenia Management : A clinical trial involving patients with schizophrenia demonstrated that those treated with the compound exhibited a marked reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to a placebo group. The trial reported an average reduction of 30% in symptoms over a 12-week period .
  • Adjunct Therapy for Depression : Another study explored its use as an adjunct therapy in patients with major depressive disorder who were resistant to standard treatments. Results indicated improved mood and reduced anxiety levels when combined with SSRIs .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how are intermediates monitored?

Methodological Answer:
The synthesis typically involves sequential alkylation and hydrolysis steps. For example, alkylation of 2-trifluoromethylphenothiazine with 4-formyl-1-piperazinylpropyl chloride under sodium amide produces an intermediate, which undergoes alkaline hydrolysis to remove the N-formyl group. Subsequent alkylation with 2-bromoethanol-1 acetate and acidic hydrolysis yields the final compound . Monitoring intermediates is achieved via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:1) as the mobile phase, with UV detection at 254 nm . Recrystallization in ethyl acetate ensures purity of intermediates .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

  • ¹H/¹³C NMR identifies substituents on the phenothiazine ring and piperazine-ethanol moiety. For instance, the trifluoromethyl group appears as a singlet at ~δ 120 ppm in ¹³C NMR .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the propyl linker region .

Mass Spectrometry (MS):

  • High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₅F₃N₃O₂S requires m/z 470.1583) and fragmentation patterns (e.g., cleavage at the propyl group) .

Advanced: How can researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

Cross-Validation with Complementary Techniques:

  • Use X-ray crystallography to resolve ambiguities in stereochemistry (e.g., configuration of the piperazine ring) .
  • IR Spectroscopy identifies unexpected functional groups (e.g., unhydrolyzed acetate esters at ~1740 cm⁻¹) .

Batch Comparison:

  • Apply HPLC-PDA with a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities. Discrepancies in retention times may indicate byproducts from incomplete alkylation .

Statistical Analysis:

  • Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches .

Advanced: What in vitro models are suitable for studying its neuropharmacological mechanisms?

Methodological Answer:

Receptor Binding Assays:

  • Competitive radioligand assays (e.g., [³H]spiperone for dopamine D2 receptors) quantify affinity (Kᵢ) in transfected HEK293 cells .

Calcium Imaging:

  • Fluo-4 AM-loaded SH-SY5Y cells assess intracellular Ca²⁺ flux modulated by phenothiazine interactions with ion channels .

Molecular Dynamics (MD) Simulations:

  • Simulate binding to the 5-HT₂A receptor using CHARMM force fields to rationalize selectivity over related targets .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

Reaction Parameter Screening:

  • Use a DoE (Design of Experiments) approach to vary temperature (40–80°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃). For example, THF at 60°C reduces N-oxide byproducts by 30% .

Catalyst Optimization:

  • Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

In-Line Analytics:

  • Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Methodological Answer:

Solubility:

  • LogP (calculated: ~3.2) indicates moderate lipophilicity. Experimental solubility in PBS (pH 7.4) is ~0.8 mg/mL, requiring cyclodextrin complexation for aqueous formulations .

Thermal Stability:

  • Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with a melting endotherm at 180°C .

pKa:

  • The piperazine nitrogen has pKa₁ ~8.1 (protonated) and pKa₂ ~3.9 (deprotonated), influencing salt formation (e.g., hydrochloride vs. acetate) .

Advanced: How can structural analogs guide SAR studies for improved bioactivity?

Methodological Answer:

Core Modifications:

  • Compare with Prochlorperazine (2-chloro substituent) to assess the impact of trifluoromethyl on receptor binding .

Linker Optimization:

  • Replace the propyl chain with a polyethylene glycol (PEG) spacer to evaluate pharmacokinetic effects (e.g., t₁/₂ in rat plasma) .

3D-QSAR Modeling:

  • Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict regions for steric/electronic optimization .

Basic: What safety precautions are critical during handling?

Methodological Answer:

Personal Protective Equipment (PPE):

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as phenothiazines are potential irritants .

Waste Disposal:

  • Neutralize reaction waste with 10% acetic acid before disposal to prevent environmental release of trifluoromethyl byproducts .

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